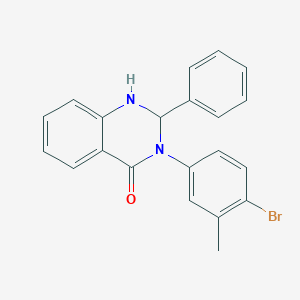![molecular formula C21H25BrN2O3S B298679 N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B298679.png)
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that can cause blood vessels to relax, which can help to reduce blood pressure. By activating sGC, N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 can increase the production of cGMP and cause blood vessels to dilate.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been shown to have a number of biochemical and physiological effects in scientific research studies. One of the most important effects of this compound is its ability to dilate blood vessels, which can help to reduce blood pressure. Additionally, N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 in lab experiments is that it is a highly specific activator of sGC. This means that researchers can be confident that the effects they observe are due to the activation of sGC and not to other factors. However, one limitation of using N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272. One area of interest is in the development of new therapies for pulmonary hypertension. Additionally, researchers are interested in exploring the potential of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Finally, there is interest in exploring the anti-inflammatory effects of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-bromoaniline with cyclohexyl isocyanate to form N-(4-bromophenyl)cyclohexylcarbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to produce N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of pulmonary hypertension. Studies have shown that N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide 41-2272 can dilate blood vessels in the lungs, which can help to reduce the symptoms of pulmonary hypertension.
Eigenschaften
Produktname |
N-(4-bromophenyl)-2-{cyclohexyl[(4-methylphenyl)sulfonyl]amino}acetamide |
|---|---|
Molekularformel |
C21H25BrN2O3S |
Molekulargewicht |
465.4 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C21H25BrN2O3S/c1-16-7-13-20(14-8-16)28(26,27)24(19-5-3-2-4-6-19)15-21(25)23-18-11-9-17(22)10-12-18/h7-14,19H,2-6,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
GGQJBMNLTDCQEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3CCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Br)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298597.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B298599.png)
![3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B298608.png)

![2-(3-cyano-1H-indol-1-yl)-N'-{[1-(1-naphthylmethyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B298610.png)
![N-[(E)-[1-(3-cyano-4,5-dimethylthiophen-2-yl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(3-cyanoindol-1-yl)acetamide](/img/structure/B298611.png)
![1-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B298618.png)
![2-[(4-{[3-Ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B298619.png)
![(5E)-1-(4-chlorophenyl)-5-{[2,5-dimethyl-1-(quinolin-6-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298620.png)
![5-(5-Bromo-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B298621.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B298622.png)
![2-{cyclohexyl[(4-fluorophenyl)sulfonyl]amino}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B298623.png)